molecular formula C23H25N3O3 B14986454 (4-Benzylpiperazin-1-yl)[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]methanone

(4-Benzylpiperazin-1-yl)[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]methanone

Cat. No.: B14986454
M. Wt: 391.5 g/mol
InChI Key: KGRPCBBLBURYNU-UHFFFAOYSA-N
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Description

1-BENZYL-4-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a benzyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-4-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE typically involves multiple steps. One common method starts with the preparation of 1-benzylpiperazine, which can be synthesized by reacting piperazine with benzyl chloride in the presence of a base . The oxazole ring can be introduced through a cyclization reaction involving appropriate precursors such as ethoxyphenyl derivatives and nitrile oxides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-4-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-BENZYL-4-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-BENZYL-4-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways can vary depending on the biological context and the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL-4-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE is unique due to the presence of both the piperazine and oxazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]methanone

InChI

InChI=1S/C23H25N3O3/c1-2-28-20-10-8-19(9-11-20)22-16-21(24-29-22)23(27)26-14-12-25(13-15-26)17-18-6-4-3-5-7-18/h3-11,16H,2,12-15,17H2,1H3

InChI Key

KGRPCBBLBURYNU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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